molecular formula C11H16O5 B14245042 (1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol CAS No. 499135-15-8

(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol

Cat. No.: B14245042
CAS No.: 499135-15-8
M. Wt: 228.24 g/mol
InChI Key: NHELEQGRSPWRNT-LDYMZIIASA-N
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Description

(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol is a chiral organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2,3-triol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The primary and secondary alcohol groups can be oxidized to aldehydes and ketones, respectively, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohol derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol
  • (1R,2R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol
  • (1R,2R)-1-(3,4-Dimethoxyphenyl)butane-1,2,3,4-tetrol

Uniqueness

(1R,2R)-1-(3,4-Dimethoxyphenyl)propane-1,2,3-triol is unique due to its specific chiral configuration and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and industrial purposes.

Properties

CAS No.

499135-15-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

(1R,2R)-1-(3,4-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O5/c1-15-9-4-3-7(5-10(9)16-2)11(14)8(13)6-12/h3-5,8,11-14H,6H2,1-2H3/t8-,11-/m1/s1

InChI Key

NHELEQGRSPWRNT-LDYMZIIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@@H](CO)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)O)O)OC

Origin of Product

United States

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